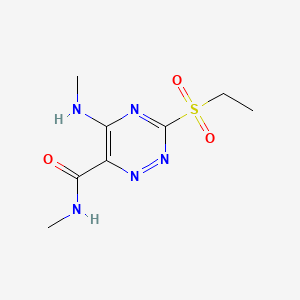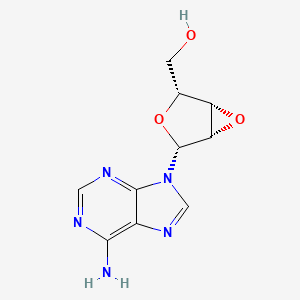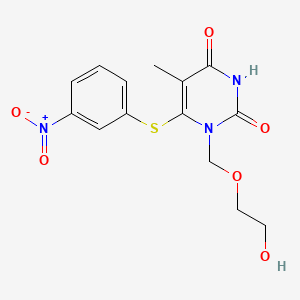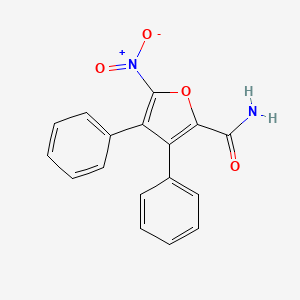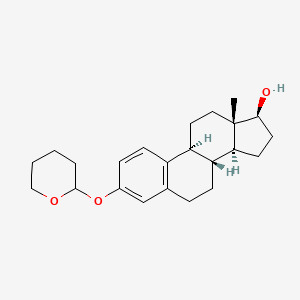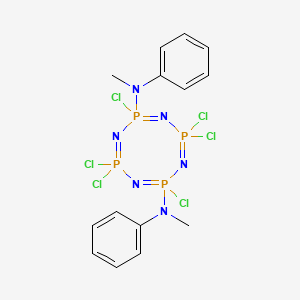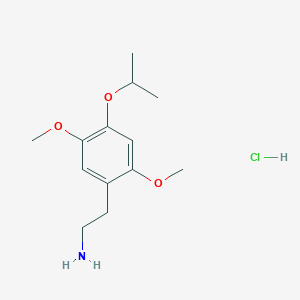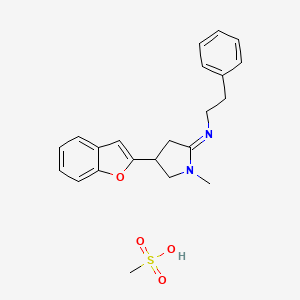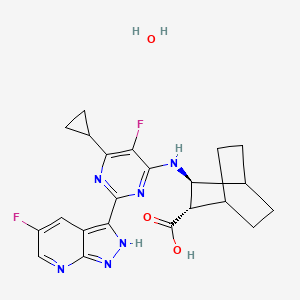
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-benzoxazepine core, which is a fused ring system combining pyridine and benzoxazepine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyridine ring can be constructed through cyclization reactions.
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be formed by reacting the pyridine intermediate with appropriate reagents under specific conditions, such as heating with a dehydrating agent.
Fluorination and Methylation: The final steps involve introducing the fluorine and methyl groups at the desired positions using selective fluorination and methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical agent for treating diseases.
Industry: Potential use in materials science or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
9-Fluoro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group, which may influence its chemical properties and interactions.
6-Methyl-benzoxazepin-5(6H)-one: Lacks the pyridine ring, which may alter its overall structure and function.
Uniqueness
The presence of both fluorine and methyl groups in 9-Fluoro-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may confer unique chemical and biological properties, such as increased stability, reactivity, or specificity for certain molecular targets.
Conclusion
This compound is a complex heterocyclic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propiedades
Número CAS |
140413-12-3 |
|---|---|
Fórmula molecular |
C13H9FN2O2 |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
9-fluoro-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C13H9FN2O2/c1-16-10-5-4-8(14)7-11(10)18-12-9(13(16)17)3-2-6-15-12/h2-7H,1H3 |
Clave InChI |
MOHYLQTWQIHBTI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)OC3=C(C1=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


